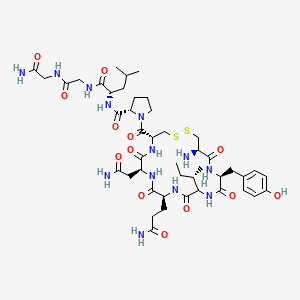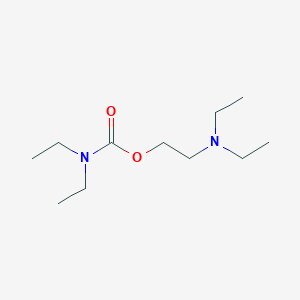
2-(Diethylamino)ethyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl diethylcarbamate is an organic compound with the molecular formula C10H21N3O2 It is a derivative of carbamic acid and is characterized by the presence of a diethylamino group and an ethylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethyl diethylcarbamate can be synthesized through several methods. One common approach involves the reaction of diethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{Diethylamine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the reaction of diethylamine with ethyl carbamate under acidic conditions. This method is less commonly used but can be effective under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl diethylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl diethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its action include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
2-(Diethylamino)ethyl diethylcarbamate can be compared with other similar compounds, such as:
Diethylcarbamazine: Used as an anthelmintic drug, it has a similar structure but different pharmacological properties.
Diethylaminoethyl methacrylate: Used in polymer chemistry, it shares the diethylamino group but has different applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full range of applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
23385-00-4 |
|---|---|
Molekularformel |
C11H24N2O2 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-12(6-2)9-10-15-11(14)13(7-3)8-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
VQQWOHZUSZDEKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


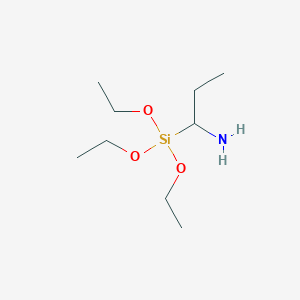
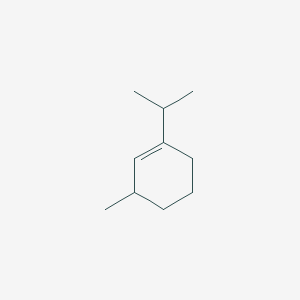
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
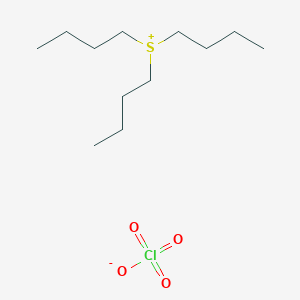
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
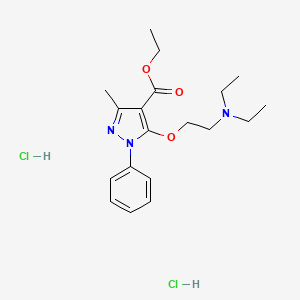
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
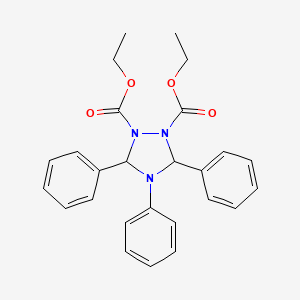
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
